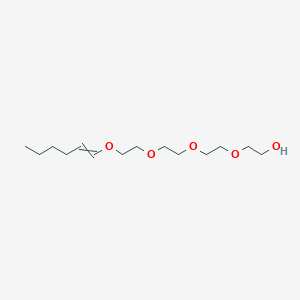
3,6,9,12-Tetraoxaoctadec-13-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxaoctadec-13-en-1-ol is an organic compound with the molecular formula C14H28O5. It is a polyether alcohol, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is part of a broader class of polyether alcohols, which are known for their versatility in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaoctadec-13-en-1-ol typically involves the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the allyl alcohol, forming the polyether chain. The reaction conditions often include elevated temperatures and pressures to facilitate the ethoxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors designed for ethoxylation reactions. The process involves continuous feeding of allyl alcohol and ethylene oxide into the reactor, with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12-Tetraoxaoctadec-13-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxaoctadec-13-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophilic drugs.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Wirkmechanismus
The mechanism of action of 3,6,9,12-Tetraoxaoctadec-13-en-1-ol is primarily related to its polyether structure, which allows it to interact with various molecular targets. The compound can form hydrogen bonds with other molecules, facilitating its role as a solubilizing agent or a carrier in drug delivery systems. The ether linkages provide flexibility, enabling the compound to adapt to different molecular environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,9,12-Tetraoxapentadec-14-en-1-ol
- 3,6,9,12-Tetraoxatetradec-13-en-1-yl methacrylate
- 3,6,9,12-Tetraoxatetracosan-1-ol
Uniqueness
3,6,9,12-Tetraoxaoctadec-13-en-1-ol is unique due to its specific chain length and the presence of a terminal hydroxyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and non-aqueous environments.
Eigenschaften
CAS-Nummer |
886469-11-0 |
|---|---|
Molekularformel |
C14H28O5 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
2-[2-[2-(2-hex-1-enoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H28O5/c1-2-3-4-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h5,7,15H,2-4,6,8-14H2,1H3 |
InChI-Schlüssel |
CTHJEKPDKQCLDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=COCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
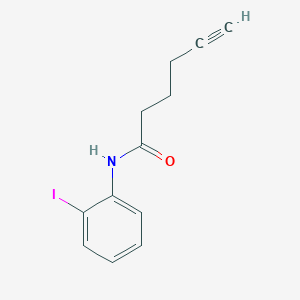

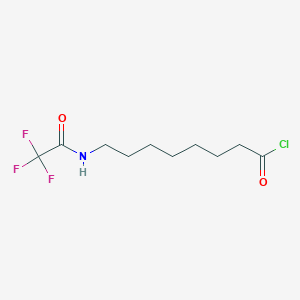
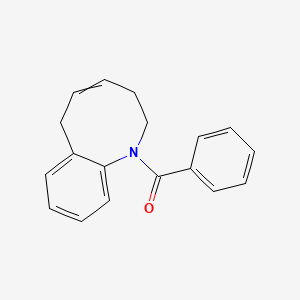
![2-[2-Chloro-5-(hexylamino)phenyl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B14194749.png)
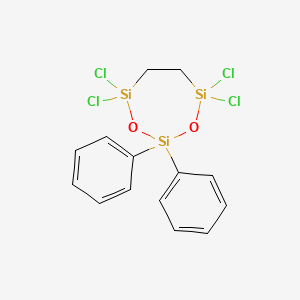
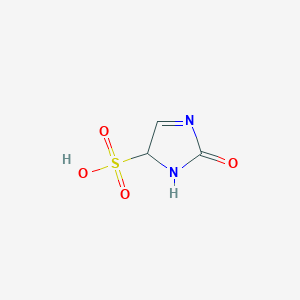
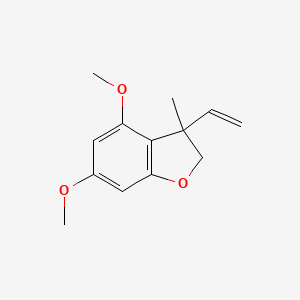

![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)

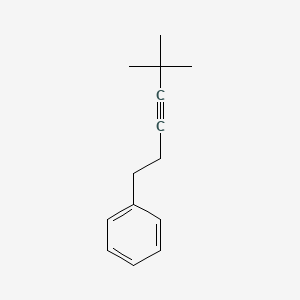
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
